Home > Products > Screening Compounds P114303 > Influenza virus-IN-5
Influenza virus-IN-5 -

Influenza virus-IN-5

Catalog Number: EVT-15278006
CAS Number:
Molecular Formula: C21H26ClN3O2S
Molecular Weight: 420.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of influenza virus-IN-5 involves complex methodologies primarily focused on viral propagation and isolation. Techniques such as reverse genetics are often employed to manipulate the viral genome, allowing for the introduction of specific mutations or the incorporation of reporter genes. This process typically requires:

  • Cell Culture: Utilizing susceptible cell lines (e.g., MDCK cells) to propagate the virus.
  • Transfection: Introducing plasmids containing the viral RNA segments into these cell lines.
  • Viral Harvesting: Collecting the supernatant from infected cells to isolate the virus.

Technical details include maintaining sterile conditions, optimizing growth media, and monitoring viral titers using plaque assays or hemagglutination tests to ensure successful synthesis .

Molecular Structure Analysis

The molecular structure of influenza virus-IN-5 is defined by its unique genomic architecture. The virus comprises eight segments of single-stranded RNA, encapsulated by a protein shell made up of nucleoproteins and matrix proteins. Key structural features include:

  • Hemagglutinin (HA): A glycoprotein essential for viral entry into host cells by binding to sialic acid on cell surfaces.
  • Neuraminidase (NA): Another glycoprotein that facilitates viral release from infected cells.
  • Nucleoprotein (NP): Binds to the viral RNA, playing a crucial role in maintaining its structure.
Chemical Reactions Analysis

Influenza virus-IN-5 undergoes various chemical reactions that are critical for its functionality and interaction with host cells. The hemagglutinin and neuraminidase proteins exhibit distinct reactivity patterns when exposed to chemical agents:

  • Haemagglutinin: Resistant to certain reagents like mercuric chloride but sensitive to dithiothreitol in combination with urea, which disrupts disulfide bonds essential for its structural integrity.
  • Neuraminidase: More susceptible to denaturation by urea and guanidine, which affect its enzymatic activity.

These reactions highlight the importance of maintaining the higher-order structures of these proteins for their biological functions .

Mechanism of Action

The mechanism of action for influenza virus-IN-5 involves several critical steps during infection:

  1. Attachment: The hemagglutinin protein binds to sialic acid residues on the surface of host epithelial cells.
  2. Endocytosis: Following attachment, the virus is internalized into endosomes.
  3. Uncoating: The acidic environment within endosomes triggers conformational changes in hemagglutinin that facilitate fusion between the viral envelope and endosomal membrane, releasing viral RNA into the cytoplasm.
  4. Replication: The viral RNA-dependent RNA polymerase transcribes and replicates the viral genome within the host cell nucleus.

This multi-step process underscores how influenza viruses exploit cellular machinery for replication and spread .

Physical and Chemical Properties Analysis

Influenza virus-IN-5 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical Properties:
    • Shape: Spherical or filamentous.
    • Size: Approximately 80–120 nm in diameter.
  • Chemical Properties:
    • Composition: Comprised of proteins (hemagglutinin, neuraminidase), lipids (derived from host membranes), and nucleic acids (RNA).
    • Stability: Sensitive to environmental factors such as temperature and pH; stability decreases significantly outside host environments.

These properties are crucial for understanding how influenza viruses survive outside hosts and how they can be targeted by antiviral therapies .

Applications

The scientific uses of influenza virus-IN-5 are extensive, particularly in virology research and public health:

  • Vaccine Development: Understanding its structure aids in designing effective vaccines against various influenza strains.
  • Antiviral Drug Research: Insights into its molecular mechanisms inform drug design targeting specific viral components like hemagglutinin or neuraminidase.
  • Epidemiological Studies: Tracking mutations in influenza virus-IN-5 helps predict outbreaks and inform public health responses.
Introduction to Influenza Virus-IN-5 in Virological Context

Role of Influenza Virus-IN-5 in Addressing Global Influenza Burden

Influenza remains a formidable global health challenge, with the World Health Organization estimating approximately 1 billion annual cases worldwide, including 3-5 million severe illnesses and 290,000-650,000 respiratory deaths [2]. The 2024-2025 influenza season in the United States has demonstrated particularly severe impact, with CDC preliminary estimates indicating at least 47 million illnesses, 610,000 hospitalizations, and 26,000 deaths [1] [5]. This season has recorded the highest pediatric mortality (246 deaths) in non-pandemic influenza history since reporting began in 2004, with approximately 90% occurring in unvaccinated children [1]. The burden disproportionately affects vulnerable populations including young children, immunocompromised individuals, and those in resource-limited settings where approximately 99% of pediatric influenza-related lower respiratory tract deaths occur [2] [6]. This substantial disease burden underscores the urgent need for novel antiviral agents like Influenza virus-IN-5 that can address the limitations of current therapies and provide effective intervention against diverse influenza strains.

Table 1: Estimated Influenza Burden in the United States (2024-2025 Season)

Epidemiological MetricEstimated NumberSignificance Context
Illnesses≥47 millionHighest since 2017-2018 season
Hospitalizations≥610,000Highest rate since 2010-2011 season
Deaths≥26,0000.1% of deaths attributable to influenza in Week 23/2025
Pediatric Deaths246Highest in non-pandemic season history
Hospitalization Rate (65+ yrs)1.2 per 100,000Highest among all age groups

Mechanistic Classification Within Antiviral Drug Development Frameworks

Influenza virus-IN-5 represents a significant advancement in antiviral drug development through its targeted mechanism against the influenza hemagglutinin (HA) protein. This compound falls within the broader category of viral entry inhibitors, distinct from the neuraminidase inhibitors (oseltamivir, zanamivir) and polymerase inhibitors (baloxavir) that currently dominate the therapeutic landscape [3] [7]. The HA protein plays a critical role in the initial stages of viral infection through its dual function in host cell receptor binding (via recognition of α-2,3-linked or α-2,6-linked sialic acid receptors) and mediating viral-cell membrane fusion [7]. By specifically targeting the conserved stalk region of HA, Influenza virus-IN-5 disrupts the conformational changes necessary for membrane fusion and viral entry [3] [8]. This mechanism offers several advantages within modern antiviral frameworks, including activity against both influenza A and B viruses, potential for broad-spectrum coverage across subtypes, and a high genetic barrier to resistance due to the structural constraints of the HA stalk domain [3] [8].

Table 2: Classification of Influenza Antiviral Agents by Mechanism of Action

Mechanistic ClassRepresentative AgentsPrimary Molecular TargetDevelopment Status
Viral Entry InhibitorsInfluenza virus-IN-5, JNJ4796Hemagglutinin (HA) stalkInvestigational
Neuraminidase InhibitorsOseltamivir, Zanamivir, PeramivirNeuraminidase (NA)FDA-approved
RNA Polymerase InhibitorsBaloxavir marboxil, FavipiravirPA endonuclease, RdRPFDA-approved/Investigational
M2 Ion Channel BlockersAmantadine, RimantadineM2 proteinNot recommended (resistance)
Nucleoprotein InhibitorsNaproxen, IngavirinNucleoprotein (NP)Investigational/Regional approval

Historical Context of Antiviral Resistance and Need for Novel Therapeutics

The development of Influenza virus-IN-5 addresses the critical challenge of antiviral resistance that has persistently undermined influenza management strategies. Historical patterns reveal concerning resistance trends: adamantanes (amantadine, rimantadine) now demonstrate >45% global resistance in circulating influenza A subtypes, rendering them clinically useless [4]. Among neuraminidase inhibitors, oseltamivir resistance emerged dramatically during the 2007-2008 season when >90% of seasonal H1N1 strains in multiple countries carried the H275Y mutation [4]. Although the 2009 H1N1 pandemic strain initially showed susceptibility, resistance quickly developed, particularly among immunocompromised patients receiving treatment, with concerning community transmission of resistant variants [1] [4]. The newer polymerase inhibitor baloxavir faces emerging resistance challenges, with variants containing I38T/M/F mutations appearing within days of treatment in approximately 9.7% of pediatric patients and 23.4% of post-exposure prophylaxis recipients [3] [7]. These resistance patterns are especially problematic in high-risk populations where influenza complications are most severe, including immunocompromised individuals who experience prolonged viral replication that facilitates resistance development [4]. The limitations of current antivirals underscore the necessity for Influenza virus-IN-5, which employs a novel mechanism targeting the structurally conserved HA stalk region, potentially bypassing existing resistance pathways and offering therapeutic alternatives when conventional treatments fail.

Table 3: Historical Development of Antiviral Resistance in Influenza Therapeutics

Antiviral ClassKey Resistance MutationsPeak Resistance RatesClinical Consequences
AdamantanesS31N (M2 protein)>69% in H1 subtypes (2013)Class abandonment
OseltamivirH275Y (N1 neuraminidase)>90% in H1N1 (2008-2009)Reduced treatment efficacy
ZanamivirE119V, Q136K (neuraminidase)Rare (<1%)Limited clinical impact
BaloxavirI38T/M/F (PA subunit)23.4% in prophylaxis settingViral rebound, transmission risk

Mentioned Compounds in Article:

  • Influenza virus-IN-5
  • Oseltamivir
  • Zanamivir
  • Peramivir
  • Baloxavir marboxil
  • Amantadine
  • Rimantadine
  • Favipiravir
  • JNJ4796
  • Arbidol
  • Laninamivir
  • Ingavirin
  • Ribavirin

Properties

Product Name

Influenza virus-IN-5

IUPAC Name

5-chloro-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-methyl-1H-indole-2-carboxamide

Molecular Formula

C21H26ClN3O2S

Molecular Weight

420.0 g/mol

InChI

InChI=1S/C21H26ClN3O2S/c1-4-14-7-9-21(10-8-14)25(20(27)13(3)28-21)24-19(26)18-12(2)16-11-15(22)5-6-17(16)23-18/h5-6,11,13-14,23H,4,7-10H2,1-3H3,(H,24,26)

InChI Key

FXUSTPHNFBZGEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N(C(=O)C(S2)C)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.